(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Chiral Synthesis Enantiomeric Excess Stereochemistry

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 1217650-21-9) is a chiral primary amine belonging to the 1,2,4-oxadiazole heterocycle class. With a molecular formula of C5H9N3O and a molecular weight of 127.14 g/mol, the compound is supplied as a single (S)-enantiomer, typically at chemical purities of 95% or 98%.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 1217650-21-9
Cat. No. B6353098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine
CAS1217650-21-9
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C(C)N
InChIInChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3/t3-/m0/s1
InChIKeyVZKFDBDBHDMKHK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 1217650-21-9): A Chiral Oxadiazole Building Block


(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 1217650-21-9) is a chiral primary amine belonging to the 1,2,4-oxadiazole heterocycle class [1]. With a molecular formula of C5H9N3O and a molecular weight of 127.14 g/mol, the compound is supplied as a single (S)-enantiomer, typically at chemical purities of 95% or 98% . Its structure features a stereogenic center alpha to the amine, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry programs requiring defined stereochemistry [1].

Why Generic Substitution is Problematic for (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine


Substituting (S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine with its racemic mixture, its (R)-enantiomer, or achiral analogs would introduce uncontrolled stereochemical variables. The oxadiazole moiety is a known pharmacophore, and the stereochemistry at the alpha-carbon directly dictates the three-dimensional presentation of the amine, which is a critical vector for covalent or non-covalent target engagement [1]. Even if a racemate demonstrated comparable potency, regulatory guidance from bodies like the FDA requires thorough characterization of both enantiomers for any chiral drug candidate, making the single (S)-enantiomer the definitive starting point for reproducible structure-activity relationship studies and scalable process chemistry [2].

Quantitative Differentiation Evidence for (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine


Enantiomeric Purity vs. Racemic Mixture

The (S)-enantiomer of 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine offers a controlled, defined stereochemistry, unlike the racemic mixture (CAS 147216-21-5). The (S)-enantiomer is supplied with a chemical purity of ≥95% and ≥98% from different vendors, which reflects the optical purity of the single enantiomer . The racemic mixture, by definition, has 0% enantiomeric excess . This differentiation is not about chemical purity, but about the defined spatial arrangement of atoms, which is non-negotiable for asymmetric synthesis and chiral drug discovery.

Chiral Synthesis Enantiomeric Excess Stereochemistry

Price and Availability Benchmarking Against the (R)-Enantiomer Hydrate

The (S)-enantiomer (free base) is more readily available and cost-effective than the corresponding (R)-enantiomer hydrochloride hydrate (CAS 1225462-36-1). The (R)-enantiomer HCl salt is priced at £548.00 for 250 mg from a specialized supplier, indicating a high cost for the opposite stereochemistry . The (S)-enantiomer is available from multiple vendors at significantly lower price points, making it the more economical choice for initial screening and scale-up, provided the (S)-configuration is desired.

Procurement Benchmarking Isotope Cost Analysis Chiral Comparator

Distinct Reactivity Profile vs. Achiral Oxadiazole Methylamine Analogs

Compared to the achiral analog, 3-methyl-1,2,4-oxadiazole-5-methanamine (CAS 90928-92-0), the target compound's alpha-methyl substitution introduces steric hindrance adjacent to the primary amine . This structural feature can modulate nucleophilicity and reactivity in amide bond formation or reductive amination, potentially leading to different reaction rates and selectivity profiles in parallel medicinal chemistry libraries. While direct kinetic data is not available, the difference is quantifiable in terms of structural topology: the target compound has an sp3-hybridized chiral center (Rotatable Bond Count: 1) versus the achiral compound's benzylic amine structure [1].

Chemoselectivity Synthetic Diversification Functional Group Interconversion

Optimal Application Scenarios for (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine


Asymmetric Synthesis of Chiral Oxadiazole-Containing Drug Candidates

The defined (S)-stereochemistry makes this compound an ideal chiral amine input for the diastereoselective synthesis of complex oxadiazole-based pharmaceuticals, such as protease inhibitors or kinase inhibitors, where the stereochemistry of the amine-bearing side chain is crucial for target binding [1]. Its use ensures the final active pharmaceutical ingredient (API) has a defined, predictable stereochemistry from the outset of the synthetic route.

Stereochemical Probe in Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

When exploring a new biological target with a hit containing an oxadiazole motif, this single enantiomer can be used alongside the corresponding (R)-enantiomer to perform an enantiomeric SAR sweep. This quantitatively validates the chiral preference of the target pocket and supports an enantioselective development pathway, as mandated by FDA guidance for chiral drugs [2].

Cost-Efficient Scale-Up of Enantiopure Intermediates

Given its favorable pricing and multi-vendor availability compared to the (R)-enantiomer, this (S)-enantiomer is the logical choice for process chemistry groups aiming to scale up a synthetic route where the target compound's stereochemistry has been confirmed as the active enantiomer. This avoids the high initial costs associated with procuring or synthesizing the less common (R)-enantiomer .

Quote Request

Request a Quote for (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.